8-(Phenethylthio)-9H-purin-6-amine
Beschreibung
Eigenschaften
IUPAC Name |
8-(2-phenylethylsulfanyl)-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c14-11-10-12(16-8-15-11)18-13(17-10)19-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIPAPIEARDVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=NC=NC(=C3N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 8 Phenethylthio 9h Purin 6 Amine Analogues
Impact of Substitution at the Purine (B94841) 8-Position on Biological Activity
The substituent at the 8-position of the purine ring is a key determinant of the biological activity of these compounds. Research has shown that this position can be modified to fine-tune the potency and selectivity of the analogues.
The nature of the thioether substituent at the 8-position significantly impacts the biological profile of purine derivatives. The length and character of the alkyl or arylalkyl chain are crucial for optimizing interactions with target proteins. For instance, in a series of 8-substituted adenosine (B11128) derivatives, the length of the alkylthio chain was found to be a critical factor for their activity.
Studies on various 8-substituted purine derivatives have demonstrated that the introduction of a thioether linkage can lead to potent biological effects. researchgate.net The specific nature of the group attached to the sulfur atom, whether it be a simple alkyl chain or a more complex arylalkyl group, dictates the compound's affinity and efficacy. For example, the presence of a phenethylthio group, as in the parent compound, often confers a desirable balance of lipophilicity and conformational flexibility, which can enhance binding to the target.
The following table summarizes the impact of different thioether moieties on the activity of 8-substituted purine analogues.
| Thioether Moiety | General Impact on Activity | Example Compound |
| Alkylthio | Activity is sensitive to chain length. | 8-Butylthioadenosine |
| Arylalkylthio | Often provides a good balance of properties for strong binding. | 8-(Phenethylthio)-9H-purin-6-amine |
The phenethyl group in this compound plays a significant role in its molecular interactions. This group can engage in various non-covalent interactions, such as hydrophobic and van der Waals interactions, with the amino acid residues in the binding pocket of a target protein. The aromatic ring of the phenethyl group can also participate in π-π stacking interactions, which can further stabilize the ligand-protein complex.
The flexibility of the ethyl linker allows the phenyl ring to adopt an optimal orientation within the binding site, maximizing these favorable interactions. This adaptability is a key feature that contributes to the high affinity of the compound.
Role of the Amino Group at Purine Position 6 in Molecular Recognition
The amino group at the 6-position of the purine ring is a critical feature for the molecular recognition of these compounds. This group can act as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with the target protein. These interactions are often essential for anchoring the ligand in the correct orientation within the binding site.
In many purine-binding proteins, the 6-amino group of adenine (B156593) forms a characteristic hydrogen bonding pattern with the protein backbone or side chains. nih.gov The absence or modification of this group can lead to a significant loss of affinity and biological activity. For example, replacing the amino group with a hydrogen or a hydroxyl group often results in a dramatic decrease in potency, highlighting the importance of this functional group for molecular recognition.
Effects of Purine Ring Isomerization on Ligand Affinity
The arrangement of nitrogen atoms within the purine ring system can have a profound effect on the ligand's affinity for its target. Isomerization of the purine ring, for instance, by moving the glycosidic bond from the N9 to the N7 position, can alter the three-dimensional shape of the molecule and the presentation of its hydrogen bonding groups.
Such changes can significantly impact how the ligand fits into the binding pocket and interacts with key residues. Studies on purine isosteres have shown that the precise placement of nitrogen atoms is crucial for maintaining the necessary interactions for high-affinity binding. nih.gov Therefore, the 9H-purine scaffold of this compound is likely an optimized arrangement for its specific biological targets.
Rational Design of this compound Derivatives
The rational design of derivatives of this compound is guided by the SAR data obtained from previous studies. By understanding which molecular features are essential for activity, medicinal chemists can design new analogues with improved properties, such as increased potency, selectivity, or better pharmacokinetic profiles.
This process often involves computational modeling to predict how a designed molecule will interact with its target protein. acs.org For example, a researcher might use molecular docking to evaluate a series of virtual compounds with different substituents at the 8-position or modifications to the phenethyl group. The most promising candidates can then be synthesized and tested experimentally, leading to a more efficient discovery of new and improved compounds. nih.govnih.gov
Comparative SAR with Other Thio-Substituted Purine Derivatives (e.g., 2-Thioethers)
Comparing the SAR of this compound with that of other thio-substituted purine derivatives, such as those with a thioether at the 2-position, can provide valuable insights into the specific requirements of the target protein. While both 2- and 8-thioethers can exhibit significant biological activity, the optimal substituent at each position is often different. researchgate.net
This suggests that the binding pocket of the target has distinct subpockets that can accommodate substituents at either the 2- or 8-position. The SAR for 2-thioethers might reveal that different chain lengths or different aromatic groups are preferred compared to the 8-thioethers. researchgate.net This comparative analysis helps to build a more complete picture of the target's binding site and can guide the design of new ligands with novel substitution patterns.
The table below provides a comparative overview of the SAR for 2-thio and 8-thio substituted purines.
| Position of Thioether | General SAR Observations |
| 2-Position | Activity is often sensitive to the nature of the substituent; can influence selectivity. researchgate.net |
| 8-Position | The size and lipophilicity of the substituent are critical for affinity. acs.org |
Mechanistic Investigations of 8 Phenethylthio 9h Purin 6 Amine and Its Analogues
Evaluation of Purine (B94841) Receptor Agonism/Antagonism
Purinergic signaling, mediated by extracellular nucleotides and nucleosides like adenosine (B11128), plays a crucial role in a vast array of physiological and pathological processes. nih.govfrontiersin.org This signaling is mediated through two families of purinergic receptors: P1 (adenosine receptors) and P2. The P1 family is further divided into four subtypes: A1, A2A, A2B, and A3. mdpi.comresearchgate.net The interaction of synthetic compounds like 8-(phenethylthio)-9H-purin-6-amine with these receptors can lead to either agonistic (activation) or antagonistic (inhibition) effects, which are critical to their potential therapeutic applications.
Adenosine Receptor Subtype Selectivity (A1, A2A, A2B, A3)
The selectivity of a compound for a specific adenosine receptor subtype is a key determinant of its biological effect. The A1, A2A, A2B, and A3 receptors are all G protein-coupled receptors (GPCRs) but are linked to different intracellular signaling pathways and are distributed differently throughout the body's tissues. nih.govnih.gov
Structure-activity relationship (SAR) studies on various series of 8-substituted purine and adenine (B156593) derivatives have demonstrated that modifications at the 8-position of the purine ring significantly influence affinity and selectivity for adenosine receptor subtypes. For instance, studies on 8-substituted xanthines revealed that these compounds generally exhibit greater affinity and selectivity for the A1 adenosine receptor. nih.gov Similarly, the introduction of a bromine atom at the 8-position of 9-substituted adenines was found to generally enhance interaction with adenosine receptors, particularly the A2A subtype. nih.gov Research on 8-(2-furyl)adenine derivatives has also highlighted the importance of the 8-position substituent in achieving high affinity for the A2A receptor. nih.gov
Modulatory Effects on Purinergic Signaling Pathways
Adenosine receptor activation triggers distinct downstream cascades. For example, A1 and A3 receptor activation is typically coupled to inhibitory G proteins (Gᵢ), leading to a decrease in intracellular cyclic AMP (cAMP), while A2A and A2B receptors are generally coupled to stimulatory G proteins (Gₛ), resulting in increased cAMP levels. researchgate.net Therefore, an antagonist at the A1 receptor or an agonist at the A2A receptor could both potentially lead to an increase in the activity of cAMP-dependent pathways. The specific modulatory effect of this compound would depend on its currently uncharacterized agonist or antagonist profile and its selectivity across the receptor subtypes.
Investigations into Enzyme Inhibition and Modulation
In addition to interacting with cell surface receptors, purine analogues can exert their effects by inhibiting intracellular enzymes, particularly protein kinases, which are pivotal in cellular signaling.
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation
Purine analogues have emerged as a significant class of kinase inhibitors. nih.gov The purine scaffold mimics the adenine core of ATP, the universal phosphate (B84403) donor for kinase-catalyzed reactions, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. rsc.org
While direct inhibitory data for this compound on specific CDKs is not specified in available research, the general potential for purine analogues to act as CDK inhibitors is well-established. For example, a study on 6,8,9-trisubstituted purine analogues demonstrated their cytotoxic activity against various cancer cell lines, an effect often linked to the inhibition of cell cycle progression through CDK inhibition. nih.gov
Inhibition of Other Protein Kinases
The inhibitory action of purine analogues is not limited to CDKs. The broad family of protein kinases presents numerous targets for these compounds. For example, various purine analogues have been investigated as inhibitors of kinases such as Pim-1 kinase. nih.gov The selectivity profile of a given purine derivative across the kinome is a critical aspect of its development as a research tool or therapeutic agent. A screen of a compound like this compound against a panel of kinases would be necessary to determine its specific inhibitory profile. nih.gov
Interactions with Nucleic Acid Metabolism Enzymes
Purine analogues can function as antimetabolites by interfering with the synthesis and metabolism of nucleic acids, which is fundamental for cell growth and proliferation. nih.gov This interference can occur through the inhibition of key enzymes in the purine and pyrimidine (B1678525) metabolic pathways. nih.govnih.gov Enzymes involved in purine metabolism, such as those in the de novo synthesis pathway, are potential targets for such compounds. youtube.com Thiopurines, for instance, are a known class of purine analogues that disrupt nucleic acid metabolism. nih.gov While the specific interactions of this compound with enzymes of nucleic acid metabolism have not been detailed, its structural similarity to endogenous purines suggests the potential for such interactions.
Exploration of Antiproliferative Mechanisms in Cellular Models
The antiproliferative properties of 8-substituted purine analogues are a central focus of ongoing research. These compounds are being evaluated for their ability to halt the uncontrolled growth of cancer cells through various mechanisms.
Induction of Programmed Cell Death (Apoptosis)
A critical mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, a form of programmed cell death that eliminates damaged or unwanted cells. Studies on analogues of this compound have demonstrated their capacity to trigger this process in cancer cell lines.
Research on a library of 6,8,9-poly-substituted purine analogues revealed that certain derivatives with a benzyloxy group at the C6 position exhibited significant antiproliferative activity in Jurkat cells, a human T-cell leukemia line. nih.gov Further analysis, including Annexin-V staining and assays for the cleavage of initiator caspases, confirmed that these active purine analogues induce cell death via apoptosis. nih.gov One of the most potent compounds in this series, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, was identified as a strong inducer of this apoptotic response. nih.gov
| Compound/Analogue Class | Cell Line | Observed Effect | Reference |
| 6,8,9-poly-substituted purines | Jurkat (acute T cell leukemia) | Induction of apoptosis, cleavage of initiator caspases | nih.gov |
Interference with DNA Replication and Cell Proliferation
The integrity of DNA replication and the orderly progression through the cell cycle are fundamental to cell proliferation. Disrupting these processes is a key strategy in cancer therapy. Investigations into purine analogues have shown their potential to interfere with these critical cellular events.
For instance, a tricyclic nucleoside analogue has been observed to inhibit the growth of L1210 leukemia cells by blocking cell cycle progression at the G1 phase or the G1-S boundary. nih.gov This compound also appeared to slow the progression of cells through the S phase, the period of active DNA synthesis. nih.gov This was evidenced by a decrease in the incorporation of radiolabeled thymidine (B127349) into DNA, suggesting a direct inhibition of DNA synthesis which is linked to the compound's cell-killing effects. nih.gov
Conversely, some C8-substituted guanosine (B1672433) analogues have been reported to induce DNA synthesis and cell growth in certain cell lines, highlighting the complexity and context-dependent nature of the biological activity of substituted purines.
| Compound/Analogue Class | Cell Line | Observed Effect | Reference |
| Tricyclic nucleoside analogue | L1210 (leukemia) | Block of cell cycle progression in G1/S phase, slowed S phase progression, inhibition of DNA synthesis | nih.gov |
Modulation of Protein-Protein Interactions (e.g., CRYAB/VEGF)
At present, there is a lack of specific research data directly linking this compound or its close analogues to the modulation of the protein-protein interaction between αB-crystallin (CRYAB) and Vascular Endothelial Growth Factor (VEGF). This specific interaction is a novel area of investigation in cancer biology, and further studies are required to determine if this pathway is a target of this class of compounds.
Autophagy Induction and Intracellular Molecule Degradation
Autophagy is a cellular process of "self-eating" where cytoplasmic components are degraded and recycled. This process can have a dual role in cancer, either promoting cell survival or contributing to cell death. Recent studies have implicated thiopurine drugs, which share a sulfur-containing moiety with this compound, in the induction of autophagy.
Research on thiopurines such as azathioprine, mercaptopurine, and thioguanine has shown that they can induce autophagy in a time- and concentration-dependent manner in THP-1 macrophages. This induction of autophagy was found to occur independently of apoptosis.
Interactions with Cellular Signaling Networks and Biochemical Pathways
The biological effects of this compound and its analogues are ultimately mediated by their interactions with complex intracellular signaling networks. General research into this class of compounds suggests that their therapeutic potential lies in the modulation of these pathways. ontosight.ai
A more specific insight comes from the study of 6,8,9-poly-substituted purine analogues that induce apoptosis. Kinase assays revealed that one of the kinases involved in apoptotic events, Death-Associated Protein Kinase 1 (DAPK-1), was significantly inhibited by the active compounds. nih.gov The most potent antiproliferative agent from this series also exhibited the lowest IC50 value against DAPK-1, suggesting that the inhibition of this kinase could be a key mechanism responsible for the observed induction of apoptosis. nih.gov This finding points towards a potential role for these purine analogues in modulating signaling pathways that control cell death.
| Compound/Analogue Class | Target/Pathway | Observed Effect | Reference |
| 6,8,9-poly-substituted purines | DAPK-1 (Death-Associated Protein Kinase 1) | Inhibition of kinase activity | nih.gov |
Computational and Theoretical Studies on 8 Phenethylthio 9h Purin 6 Amine
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 8-(phenethylthio)-9H-purin-6-amine, to the active site of a target protein.
In studies on similar 2,9-disubstituted 8-phenylthio-9H-purine derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating key interactions. nih.gov For instance, docking simulations performed on Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a significant target in cancer therapy, revealed crucial binding interactions. nih.gov These simulations help identify specific amino acid residues within the receptor's binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other forces. nih.gov
For a series of related 8-phenylthio/phenylsulfinyl-9H-purine derivatives, docking studies identified a lead compound with a high binding energy of -10.4 kcal/mol, suggesting strong affinity for the EGFR-TK active site. nih.gov The interactions for this top-scoring molecule included hydrogen bonds with MET793 and THR854 residues and hydrophobic interactions with several other residues, as detailed in the table below. nih.gov
Table 1: Predicted Interactions for a High-Affinity 8-Phenylthio-Purine Derivative with EGFR-TK
| Interaction Type | Interacting Residue(s) |
|---|---|
| Hydrogen Bond | MET793, THR854 |
This table is based on data from studies on related purine (B94841) derivatives and illustrates the type of information obtained from molecular docking simulations. nih.gov
Quantum Chemistry Calculations and Conformational Analysis
Quantum chemistry calculations provide a detailed understanding of the electronic structure and geometry of a molecule. nih.gov Methods like Density Functional Theory (DFT) are used to optimize the molecular geometry and calculate various electronic properties, which are essential for understanding the molecule's reactivity and interaction capabilities. nih.gov Estimating the range of three-dimensional structures, or conformations, that a molecule can adopt is a key part of computer-aided drug design. nih.gov
For a flexible molecule like this compound, which has a rotatable phenethylthio side chain, conformational analysis is critical. This analysis identifies the low-energy, stable conformations of the molecule that are most likely to exist in a biological environment and interact with a receptor. Quantum mechanical methods are employed to calculate the energy of different conformations to find the most stable ones. nih.govnih.gov
In a study of related 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives, the molecular structures were optimized using DFT with the B3LYP functional and a 6-31G* basis set. nih.gov This level of theory provides a reliable prediction of the molecule's three-dimensional shape and electronic properties, which are then used as input for other computational studies like molecular docking and QSAR. nih.gov
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations offer a powerful approach to study the physical movement of atoms and molecules over time. nih.gov For a ligand-receptor complex predicted by molecular docking, MD simulations can provide invaluable insights into the stability of the binding mode and the dynamic behavior of the complex. These simulations can reveal how the ligand and protein adapt to each other and can highlight the persistence of key interactions, such as hydrogen bonds, throughout the simulation.
While specific MD simulation data for this compound is not available, the general methodology would involve placing the docked complex in a simulated physiological environment (a box of water molecules with ions). The simulation would then calculate the trajectories of the atoms over a period of nanoseconds. Analysis of these trajectories can confirm the stability of the ligand in the binding pocket and identify any conformational changes in the protein upon ligand binding. nih.gov
MD simulations are crucial for refining docking results and gaining a more realistic understanding of the ligand-receptor interactions, which are not static but dynamic processes.
In Silico Prediction of Pharmacological Profiles
In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.
For purine derivatives similar to this compound, ADMET profiles have been predicted using platforms like SWISS ADME. nih.gov These platforms calculate various physicochemical and pharmacokinetic parameters based on the molecule's structure. A key component of this analysis is the evaluation of drug-likeness, often assessed using rules like Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. A study on related purine derivatives found them to be orally safe, with no more than one violation of Lipinski's rule. nih.gov
Table 2: Predicted Physicochemical and Pharmacokinetic Properties for a Representative Purine Derivative
| Property | Predicted Value/Classification | Rule/Criteria |
|---|---|---|
| Molecular Weight | < 500 g/mol | Lipinski's Rule |
| LogP (Lipophilicity) | < 5 | Lipinski's Rule |
| Hydrogen Bond Donors | < 5 | Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule |
| Oral Bioavailability | Good | Veber's Rule, etc. |
| Blood-Brain Barrier Permeation | Varies | Calculated Descriptors |
This table represents typical parameters assessed during in silico pharmacological profiling. The values are illustrative based on general findings for similar compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thus prioritizing the synthesis of the most promising candidates.
For purine derivatives, several QSAR studies have been conducted to predict their activity against various targets. nih.gov In a study on anti-proliferative 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives, a QSAR model was developed using the Genetic Function Algorithm (GFA). nih.gov The model correlated the biological activity (pIC₅₀) with various molecular descriptors (e.g., electronic, topological, and quantum mechanical).
The statistical quality of the resulting QSAR model was validated rigorously. The best model achieved a high correlation coefficient for the training set (R² = 0.919035) and showed good predictive power, as indicated by the cross-validation coefficient (Q²cv = 0.866475) and the correlation coefficient for the test set (R²test = 0.636217). nih.gov Such models are invaluable for guiding the design of new purine derivatives with potentially enhanced biological activity.
Table 3: Statistical Parameters of a QSAR Model for Anti-proliferative Purine Derivatives
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (training set) | 0.919035 | Coefficient of determination for the training set, indicates goodness of fit. |
| R²adj (adjusted) | 0.893733 | R² adjusted for the number of descriptors in the model. |
| Q²cv (cross-validation) | 0.866475 | Cross-validated R², indicates the internal predictive ability of the model. |
| R² (test set) | 0.636217 | Coefficient of determination for the external test set, indicates external predictive ability. |
This table is based on a published QSAR study on purine derivatives closely related to this compound. nih.gov
Future Research Directions for 8 Phenethylthio 9h Purin 6 Amine
Design and Synthesis of Novel Analogues with Enhanced Selectivity
A primary avenue for future research lies in the rational design and synthesis of novel analogues of 8-(phenethylthio)-9H-purin-6-amine to achieve enhanced selectivity for specific biological targets. The existing structure provides a template that can be systematically modified to improve its affinity and specificity for particular receptors or enzymes, such as adenosine (B11128) receptors or protein kinases, which are common targets for purine (B94841) derivatives. mdpi.comnih.gov
Structure-Activity Relationship (SAR) studies will be crucial. By synthesizing a library of analogues with targeted modifications, researchers can elucidate which parts of the molecule are key for binding and activity. For instance, modifications could be made to:
The Phenethyl Group: Altering the phenyl ring with various substituents (e.g., electron-donating or electron-withdrawing groups) or changing the length and flexibility of the ethyl linker could fine-tune interactions within the target's binding pocket.
The Thioether Linkage: Replacing the sulfur atom with oxygen, nitrogen, or other linkers could alter the compound's electronic properties and conformational flexibility.
The Purine Core: Substitutions at other positions of the purine ring, such as the N6-amine or the N9-position, could further enhance selectivity, a strategy proven effective for other purine analogues. nih.gov
The goal of these synthetic efforts would be to create derivatives with high potency for a desired target while minimizing activity at other related targets, thereby reducing potential off-target effects. For example, achieving selectivity for a specific adenosine receptor subtype (e.g., A3AR over A1AR or A2AAR) is a common goal in purine medicinal chemistry. nih.govelsevierpure.com
Table 1: Hypothetical Analogues and Selectivity Goals
| Analogue Name | Structural Modification | Intended Target | Rationale for Enhanced Selectivity |
| 8-((4-Chlorophenethyl)thio)-9H-purin-6-amine | Addition of a chloro group to the phenyl ring | A3 Adenosine Receptor | The halogen may form specific interactions in the A3R binding pocket, increasing affinity and selectivity. |
| 8-(Phenoxyethyl)-9H-purin-6-amine | Replacement of thioether with an ether linkage | Specific Protein Kinase | Alters bond angles and electronic character, potentially favoring the geometry of a kinase active site over a receptor binding site. |
| N6-Cyclopentyl-8-(phenethylthio)-9H-purin-6-amine | Addition of a cyclopentyl group at the N6 position | A1 Adenosine Receptor | N6 substitutions are known to confer A1AR selectivity; this combines that principle with the existing 8-thio substitution. |
Exploration of Alternative Biological Targets Beyond Purine Receptors and Kinases
While purine receptors and kinases are the most apparent targets for a purine analogue, a comprehensive understanding requires looking beyond these usual suspects. Future research should employ unbiased screening methods to identify novel binding partners for this compound.
Techniques such as chemoproteomics and activity-based protein profiling (ABPP) could be transformative. These methods use chemical probes derived from the parent compound to identify direct protein interactions within a complex biological sample, such as a cell lysate. By identifying all the proteins that the compound binds to, researchers can uncover unexpected biological targets and mechanisms of action.
Furthermore, exploring targets like riboswitches —structured RNA domains that regulate gene expression—could be a fruitful direction. Purine-binding riboswitches are known targets for novel antimicrobial agents, and it is plausible that synthetic purine analogues could modulate their function. researchgate.net Other potential target classes include enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase, or various transferases and ligases. nih.gov
Development of Advanced Analytical Techniques for Biochemical Pathway Elucidation
To understand the full biological impact of this compound, it is essential to move beyond simple binding assays and elucidate its effects on entire biochemical pathways. Advanced analytical techniques are indispensable for this purpose.
Metabolomics , particularly using liquid chromatography-mass spectrometry (LC-MS), can provide a snapshot of the metabolic state of cells or tissues after treatment with the compound. nih.gov By quantifying changes in a wide array of metabolites, researchers can understand how the compound perturbs cellular networks. For example, a targeted analysis could measure the levels of dozens of purine and pyrimidine (B1678525) pathway intermediates, revealing pathway bottlenecks or shifts in metabolic flux. nih.govcreative-proteomics.com
Other key techniques include:
High-Resolution Mass Spectrometry: For precise identification and quantification of the compound and its metabolites.
Super-Resolution Microscopy: To visualize the subcellular localization of the compound (if a fluorescent analogue can be synthesized) and its targets in real-time.
Thermal Shift Assays (TSA): To validate target engagement by measuring changes in protein thermal stability upon compound binding.
Table 2: Advanced Analytical Techniques and Their Applications
| Technique | Application for this compound Research | Potential Insights Gained |
| LC-MS/MS Metabolomics | Quantify changes in intracellular purines, pyrimidines, and energy metabolites (e.g., ATP, ADP) after treatment. nih.gov | Elucidation of effects on purine salvage vs. de novo synthesis pathways; impact on cellular energy status. creative-proteomics.com |
| Activity-Based Protein Profiling (ABPP) | Identify covalent or high-affinity binding targets in a native biological system. | Discovery of novel, unanticipated enzyme or receptor targets beyond the purine family. |
| Förster Resonance Energy Transfer (FRET) Microscopy | Visualize target engagement in living cells using fluorescently labeled compound analogues and target proteins. | Real-time confirmation of compound-target interaction and its specific subcellular location. |
Investigation of Cross-Target Interactions and Polypharmacology
It is increasingly recognized that many drugs, particularly kinase inhibitors, exert their effects by interacting with multiple targets—a concept known as polypharmacology . mednexus.org This is highly relevant for purine analogues, which can fit into the ATP-binding site of many different kinases. Future studies should systematically investigate the cross-target interaction profile of this compound.
This involves screening the compound against large panels of kinases and other potential off-targets. The resulting "target profile" can reveal both desired therapeutic interactions and potential liabilities. Understanding polypharmacology is critical because hitting multiple nodes in a disease-related pathway could lead to enhanced efficacy or synergy. Conversely, unintended cross-reactivity can be a source of adverse effects. This knowledge is vital for building a complete picture of the compound's mechanism of action and for guiding the development of safer, more effective second-generation analogues. taylorandfrancis.com
Application of Artificial Intelligence and Machine Learning in Purine Drug Discovery
The future of drug discovery for compounds like this compound will be heavily influenced by artificial intelligence (AI) and machine learning (ML). mednexus.orgnumberanalytics.com These computational tools can dramatically accelerate the research and development process in several key areas.
De Novo Design and Analogue Generation: Generative AI models can design novel purine analogues with optimized properties. harvard.edu By learning from existing chemical and biological data, these models can propose new structures that are predicted to have higher selectivity, better metabolic stability, or improved synthetic accessibility.
Predictive Modeling: AI can be used to predict the biological activity, physical properties, and potential toxicity of new analogues before they are synthesized, saving significant time and resources. nih.govcrimsonpublishers.com For example, ML models can predict a compound's affinity for various kinases or its absorption, distribution, metabolism, and excretion (ADME) properties.
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel biological targets for which new purine analogues could be developed. harvard.edunih.gov Deep learning models like AlphaFold have already revolutionized the prediction of protein structures, which is a critical first step in structure-based drug design. crimsonpublishers.com
By integrating AI and ML into the research pipeline, the exploration of this compound and its chemical space can become more efficient, predictive, and innovative, ultimately accelerating the journey from a promising compound to a potential therapeutic agent. mednexus.orgharvard.edu
Q & A
Q. What are the most efficient synthetic routes for 8-(Phenethylthio)-9H-purin-6-amine, and how can reaction yields be optimized?
Methodology:
- Conventional Alkylation: React 8-mercapto-9H-purin-6-amine with phenethyl bromide in DMF under basic conditions (e.g., Cs₂CO₃) at 80°C for 30 minutes. Purify via preparatory TLC using CHCl₃:MeOH:NH₄OH (10:1:0.5) .
- Microwave-Assisted Synthesis: Adapt protocols from similar purine derivatives by irradiating precursors (e.g., pyrimidine triamines with arylacetic acids) at 220°C for 15 minutes in pyridine with P(OPh)₃ as a catalyst. Yields >85% have been reported for analogous compounds .
- Yield Optimization: Use excess alkylating agents (2.0 equiv) and monitor reaction progress via LC-MS to minimize side products like N7-alkylation isomers .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Methodology:
- ¹H/¹³C NMR: Identify characteristic shifts:
- ESI-MS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~286.1 for C₁₃H₁₅N₅S) .
- HPLC Purity Analysis: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to verify >95% purity .
Advanced Research Questions
Q. How do substituent variations at the 8-thioether position affect biological activity, and what SAR trends are observed?
Methodology:
- SAR Design: Synthesize analogs with halogenated (e.g., 3,5-dichloro), heteroaromatic (e.g., pyridinyl), or bulky (e.g., mesityl) substituents. Compare IC₅₀ values in target assays (e.g., Hsp90 inhibition) .
- Key Trends:
- Data Validation: Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular docking (e.g., AutoDock Vina) to model interactions .
Q. What strategies are effective for improving selectivity between paralogous targets (e.g., Hsp90 vs. Grp94)?
Methodology:
- Selective Alkylation: Introduce N9-alkyl chains (e.g., 3-(isopropylamino)propyl) to exploit differential cavity sizes in chaperones. For example, compound 18a (C17H21Cl2N6S) showed >50-fold selectivity for Grp94 over Hsp90 .
- Targeted Functionalization: Attach mitochondrial-targeting groups (e.g., triphenylphosphonium salts) to direct compounds to subcellular compartments .
- Crystallographic Validation: Solve co-crystal structures with Grp94 (PDB: 5XXS) to guide rational design .
Q. How can experimental and computational methods resolve contradictions in activity data across studies?
Methodology:
- Meta-Analysis: Compile IC₅₀ data from multiple assays (e.g., fluorescence polarization vs. ATPase inhibition) and normalize for assay conditions (e.g., Mg²⁺ concentration) .
- Machine Learning: Train models on datasets (e.g., ChEMBL) to predict outliers caused by assay artifacts (e.g., compound aggregation) .
- Structural Validation: Use cryo-EM or X-ray crystallography to confirm binding modes of disputed compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
